molecular formula C53H93N3O17 B1239056 Neocopiamycin A CAS No. 89989-28-6

Neocopiamycin A

Cat. No. B1239056
CAS RN: 89989-28-6
M. Wt: 1044.3 g/mol
InChI Key: GZWCSBWYVZFWGF-QVYWFGRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neocopiamycin A is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.

Scientific Research Applications

  • Neomycin Biosynthesis and Structural Diversification :

    • Neomycin is an aminoglycoside antibiotic with potential as an anti-HIV and antiplasmid agent due to its unique nucleotide recognition ability. Structural diversification of aminoglycosides, including glycoside diversification, can generate novel bioactive compounds (Yokoyama et al., 2008).
  • Antibacterial Activity of Neomycin Analogs :

    • Mutational biosynthesis of neomycin analogs by Streptomyces fradiae has shown effectiveness against various bacterial infections, including plant pathogenic bacteria (Shi et al., 2011).
  • Mechanism of Action Against Plant Pathogenic Bacteria :

    • Neomycin exhibits significant antimicrobial activity against plant pathogenic bacteria, such as Erwinia carotovora subsp. carotovora, by inhibiting protein synthesis associated with growth and cell division (Cui et al., 2009).
  • RNA-binding Capacity and RNA Function Modulation :

    • Aminoglycosides, including neomycin, bind to RNA, making them useful in analyzing RNA function and studying RNA as a therapeutic target (Schroeder et al., 2000).
  • Enhancement of Neomycin Biosynthesis :

    • Research on enhancing the biosynthesis of neomycin B in Streptomyces fradiae suggests potential applications in treating tumors and SARS-CoV-2 (Li et al., 2022).

properties

CAS RN

89989-28-6

Product Name

Neocopiamycin A

Molecular Formula

C53H93N3O17

Molecular Weight

1044.3 g/mol

IUPAC Name

3-[[(10Z,16E)-13-[(E)-12-(diaminomethylideneamino)-4-methyldodec-8-en-2-yl]-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C53H93N3O17/c1-30(14-12-10-8-9-11-13-21-56-52(54)55)22-34(5)50-33(4)16-19-41(59)35(6)43(61)24-37(57)23-38(71-49(68)28-47(65)66)25-39-26-45(63)51(69)53(70,73-39)29-46(64)32(3)15-18-40(58)36(7)44(62)27-42(60)31(2)17-20-48(67)72-50/h8-9,16-17,19-20,30-46,50-51,57-64,69-70H,10-15,18,21-29H2,1-7H3,(H,65,66)(H4,54,55,56)/b9-8+,19-16-,20-17+

InChI Key

GZWCSBWYVZFWGF-QVYWFGRKSA-N

Isomeric SMILES

CC1CCC(C(C(CC(C(/C=C/C(=O)OC(C(/C=C\C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCN=C(N)N)C)O)O)C)O

SMILES

CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCN=C(N)N)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCN=C(N)N)C)O)O)C)O

synonyms

N-demethylcopiamycin
neocopiamycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neocopiamycin A
Reactant of Route 2
Neocopiamycin A
Reactant of Route 3
Neocopiamycin A
Reactant of Route 4
Neocopiamycin A
Reactant of Route 5
Reactant of Route 5
Neocopiamycin A
Reactant of Route 6
Neocopiamycin A

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